molecular formula C14H10F5N3O2 B14137535 4-Amino-5,7-dimethoxy-2-pentafluoroethyl-quinoline-3-carbonitrile CAS No. 489398-11-0

4-Amino-5,7-dimethoxy-2-pentafluoroethyl-quinoline-3-carbonitrile

Cat. No.: B14137535
CAS No.: 489398-11-0
M. Wt: 347.24 g/mol
InChI Key: VTLRJVJJWPDFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5,7-dimethoxy-2-pentafluoroethyl-quinoline-3-carbonitrile is a synthetic organic compound with the molecular formula C14H10F5N3O2 It is characterized by the presence of an amino group, two methoxy groups, a pentafluoroethyl group, and a carbonitrile group attached to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,7-dimethoxy-2-pentafluoroethyl-quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5,7-dimethoxy-2-pentafluoroethyl-quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

4-Amino-5,7-dimethoxy-2-pentafluoroethyl-quinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5,7-dimethoxy-2-pentafluoroethyl-quinoline-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The pentafluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the quinoline ring provides a rigid scaffold for interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5,7-dimethoxy-2-pentafluoroethyl-quinoline-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the pentafluoroethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

489398-11-0

Molecular Formula

C14H10F5N3O2

Molecular Weight

347.24 g/mol

IUPAC Name

4-amino-5,7-dimethoxy-2-(1,1,2,2,2-pentafluoroethyl)quinoline-3-carbonitrile

InChI

InChI=1S/C14H10F5N3O2/c1-23-6-3-8-10(9(4-6)24-2)11(21)7(5-20)12(22-8)13(15,16)14(17,18)19/h3-4H,1-2H3,(H2,21,22)

InChI Key

VTLRJVJJWPDFOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=C(C(=N2)C(C(F)(F)F)(F)F)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.